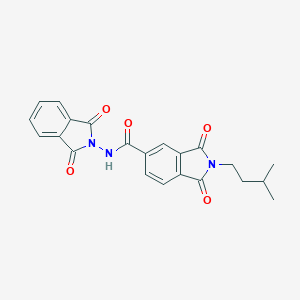
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, also known as compound X, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit potent biological activity, making it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation. Specifically, N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression.
Biochemical and Physiological Effects
Compound X has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and anti-oxidant effects. These properties make it a potential treatment for a variety of diseases, including neurodegenerative disorders and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X in lab experiments is its potent biological activity. This makes it a useful tool for studying the mechanisms of various diseases and potential treatments. However, one limitation is that the synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X is complex and requires specialized equipment and expertise, which may limit its availability for research purposes.
Future Directions
There are many potential future directions for research involving N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease. Additionally, research is ongoing to explore the potential of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X as a treatment for cardiovascular disease, as well as its potential as an anti-viral agent.
Synthesis Methods
The synthesis of N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of two molecules of phthalic anhydride with one molecule of isobutylamine to form the intermediate N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide, N-(2-isobutylphthalimido) phthalimide. This intermediate is then reacted with acetic anhydride to form N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X.
Scientific Research Applications
Compound X has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-cancer properties. Studies have shown that N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide X can induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for various types of cancer.
properties
Product Name |
N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-isopentyl-1,3-dioxoisoindoline-5-carboxamide |
|---|---|
Molecular Formula |
C22H19N3O5 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(1,3-dioxoisoindol-2-yl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-12(2)9-10-24-19(27)16-8-7-13(11-17(16)20(24)28)18(26)23-25-21(29)14-5-3-4-6-15(14)22(25)30/h3-8,11-12H,9-10H2,1-2H3,(H,23,26) |
InChI Key |
QROUZGGJLNCWFH-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)


![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-(2,3-dimethylphenoxy)-N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303049.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)